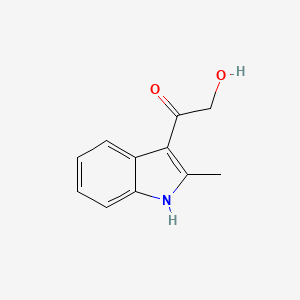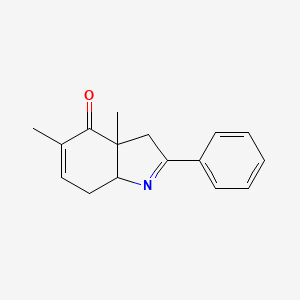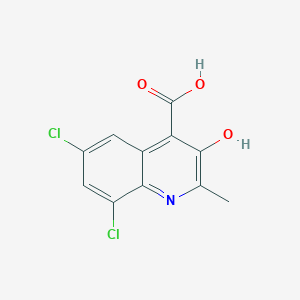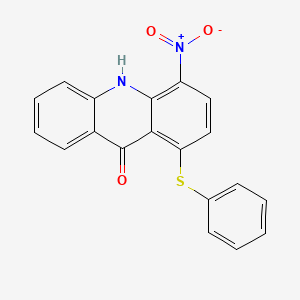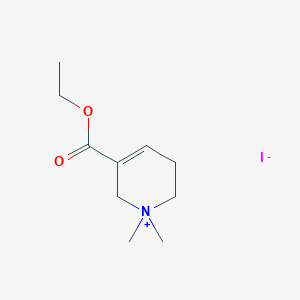
2-(4-Iodo-1-naphthylamino)-2-imidazoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Iodo-1-naphthylamino)-2-imidazoline hydrochloride is a chemical compound that belongs to the class of naphthylamines. This compound is characterized by the presence of an iodine atom attached to the naphthylamine structure, which is further linked to an imidazoline moiety. It is primarily used in scientific research and has applications in various fields including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodo-1-naphthylamino)-2-imidazoline hydrochloride typically involves the iodination of 1-naphthylamine followed by the formation of the imidazoline ring. The reaction conditions often require the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the naphthylamine structure. The subsequent formation of the imidazoline ring can be achieved through cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and cyclization processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring the safety and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Iodo-1-naphthylamino)-2-imidazoline hydrochloride undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthylamine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Iodo-1-naphthylamino)-2-imidazoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and as a probe for investigating cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Iodo-1-naphthylamino)-2-imidazoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The presence of the iodine atom and the imidazoline ring contributes to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-4-iodo-1-naphthylamine
- 4-Iodo-2-nitro-1naphthylamine
Comparison
Compared to similar compounds, 2-(4-Iodo-1-naphthylamino)-2-imidazoline hydrochloride is unique due to the presence of the imidazoline ring, which enhances its chemical reactivity and biological activity. The iodine atom also contributes to its distinct properties, making it a valuable compound in various research applications.
Propriétés
Numéro CAS |
101564-97-0 |
|---|---|
Formule moléculaire |
C13H13ClIN3 |
Poids moléculaire |
373.62 g/mol |
Nom IUPAC |
N-(4-iodonaphthalen-1-yl)-4,5-dihydro-1H-imidazol-1-ium-2-amine;chloride |
InChI |
InChI=1S/C13H12IN3.ClH/c14-11-5-6-12(17-13-15-7-8-16-13)10-4-2-1-3-9(10)11;/h1-6H,7-8H2,(H2,15,16,17);1H |
Clé InChI |
DMOYHGDBGJQNQQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C([NH2+]1)NC2=CC=C(C3=CC=CC=C32)I.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


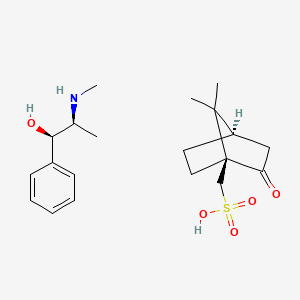

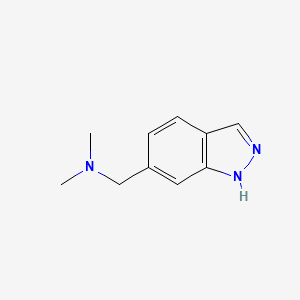
![6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile](/img/structure/B13749856.png)

